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molecular formula C9H14O3 B8581867 2-Acetyl-3-methylbut-3-en-1-yl acetate CAS No. 61345-97-9

2-Acetyl-3-methylbut-3-en-1-yl acetate

Cat. No. B8581867
M. Wt: 170.21 g/mol
InChI Key: DMQWBRJUOPURAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04069257

Procedure details

256 g (2 mols) of 2-methyl-3-hydroxymethyl-pent-1-en-4-one were boiled for three hours under reflux with 1,000 ml of acetic anhydride. The acetic acid produced, and the excess acetic anhydride, were than distilled off in a waterpump vacuum. The residue was distilled in a high vacuum. 249 g of 2-methyl-3-acetoxymethyl-pent-1-en-4-one of boiling point 52° - 55° C/0.05 mm Hg were obtained.
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH2:8][OH:9])[C:5](=[O:7])[CH3:6])=[CH2:3].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(O)(=O)C>[CH3:3][C:2]([CH:4]([CH2:8][O:9][C:10](=[O:12])[CH3:11])[C:5](=[O:7])[CH3:6])=[CH2:1]

Inputs

Step One
Name
Quantity
256 g
Type
reactant
Smiles
CC(=C)C(C(C)=O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
than distilled off in a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C(C(C)=O)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 249 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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